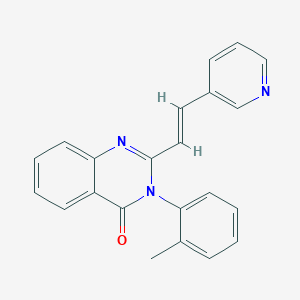
2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone, also known as PTQ, is a synthetic organic compound that has shown potential in various scientific research applications. This compound belongs to the quinazolinone family and has a molecular formula of C23H18N2O. In
Wirkmechanismus
The mechanism of action of 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has also been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammation. Additionally, 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has been shown to inhibit the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone in lab experiments is its ability to inhibit the growth of cancer cells and various microbial strains. This makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, one limitation of using 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone. One direction is to further explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as an antimicrobial agent, particularly in the development of new antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone and its potential as an anti-inflammatory agent.
Synthesemethoden
The synthesis method of 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone involves the reaction of 2-aminobenzophenone and 3-pyridinecarboxaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction and yields 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone as the final product. The purity of the product can be enhanced through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has shown potential in various scientific research applications. It has been studied as an anticancer agent due to its ability to inhibit the growth of cancer cells. 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has also been studied as an antimicrobial agent, with promising results against various bacterial and fungal strains. Additionally, 2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone has shown potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
Eigenschaften
CAS-Nummer |
1897-90-1 |
|---|---|
Produktname |
2-(2-(3-Pyridyl)-ethenyl)-3-(o-tolyl)-4(3H)-quinazolinone |
Molekularformel |
C22H17N3O |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
3-(2-methylphenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H17N3O/c1-16-7-2-5-11-20(16)25-21(13-12-17-8-6-14-23-15-17)24-19-10-4-3-9-18(19)22(25)26/h2-15H,1H3/b13-12+ |
InChI-Schlüssel |
NTTMMVLSCIRXNE-OUKQBFOZSA-N |
Isomerische SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 |
SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 |
Synonyme |
2-(2-(2-pyridyl)vinyl)-3-o-tolyl-3,4-dihydroquinazolin-4-one 2-(beta-pyridyl-(2'')-ethenyl)-3-(2'-methylphenyl)quinazolinone B 169 piriqualone SRC 909 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



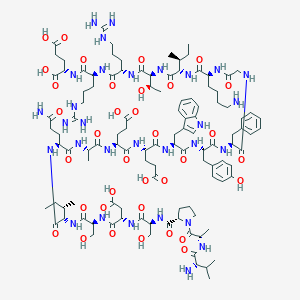
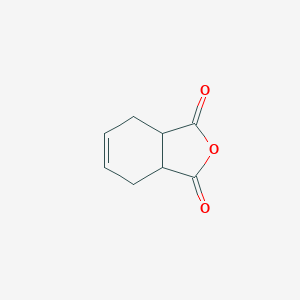

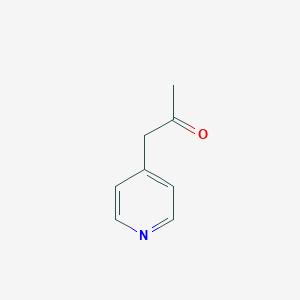
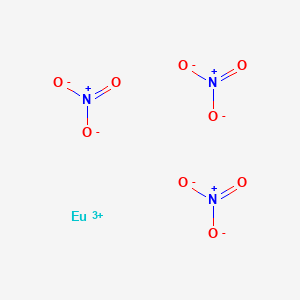
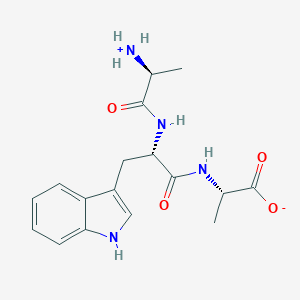
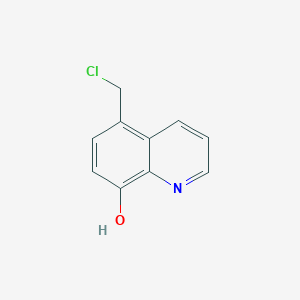
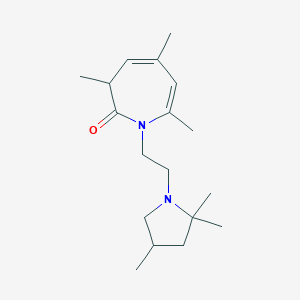
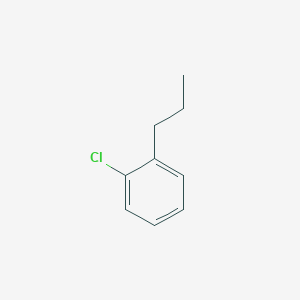
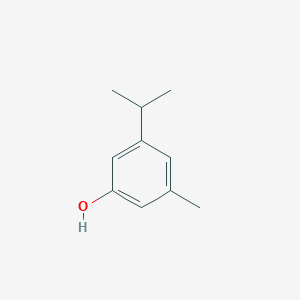
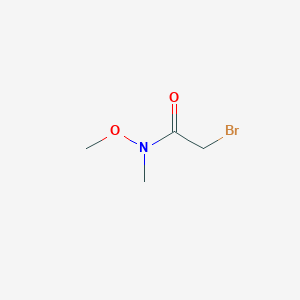
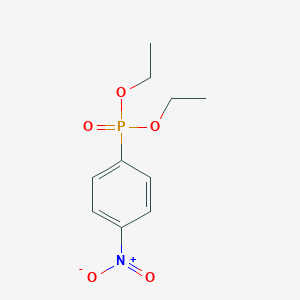
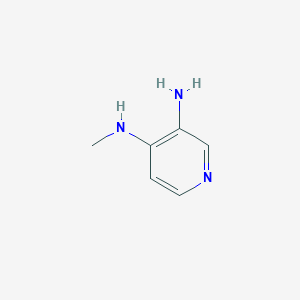
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)